molecular formula C19H24N4O2S B6096077 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone

Cat. No.: B6096077
M. Wt: 372.5 g/mol
InChI Key: DVAITSLMLOSNOV-UHFFFAOYSA-N
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Description

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone core, a phenyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Piperidinyl Moiety: The piperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophile.

    Final Assembly:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,2,6,6-tetramethylpiperidine: A related compound with a similar piperidine moiety.

    6-amino-1,3-dimethyluracil: Another pyrimidinone derivative with different substituents.

Uniqueness

6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4(3H)-pyrimidinone is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-7-6-8-13(2)23(12)15(24)11-26-19-21-17(20)16(18(25)22-19)14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3,(H3,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAITSLMLOSNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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